Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene3,3-Dioxide
Description
Structural Analysis and Nomenclature
IUPAC Name Derivation and Systematic Classification
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and bicyclic numbering. Key components include:
- Parent hydrocarbon : The core structure is as-indacene, a fused bicyclic system comprising two benzene-like rings connected in an angular fashion.
- Saturation : The prefix octahydro- indicates full saturation of the indacene framework, resulting in eight hydrogen atoms added to the parent structure.
- Heteroatoms :
- 3-Thia: A sulfur atom replaces a carbon at position 3.
- 2,7-Diaza: Nitrogen atoms occupy positions 2 and 7.
- Functional groups :
- Toluene-4-sulfonyl: A sulfonyl group (-SO₂-) attached to a para-methylbenzene (toluene) ring is substituted at position 7.
- 3,3-Dioxide: The sulfur atom at position 3 is oxidized to a sulfone group (-SO₂-).
- Stereochemistry : The cis designation refers to the relative configuration of substituents on the bicyclic system, with the (3aR,8bR) configuration confirmed by X-ray crystallography.
The systematic name thus encapsulates the compound’s topology, functionalization, and stereochemistry.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1290627-07-4 | |
| Molecular Formula | C₁₆H₂₀N₂O₄S₂ | |
| Molecular Weight | 368.47 g/mol | |
| SMILES | O=S1(C@@(CCC2=C3CNC2)[C@@]3(CN1)[H])=O |
Molecular Geometry and Stereochemical Considerations
The compound’s bicyclic framework adopts a chair-boat conformation due to the octahydro saturation of the indacene core. Key geometric features include:
- Cis Configuration : The sulfonyl group at position 7 and the nitrogen at position 2 reside on the same face of the bicyclic system, as dictated by the (3aR,8bR) stereochemistry.
- Bond Localization : The as-indacene core exhibits bond alternation, with localized single and double bonds, as observed in related s-indacene derivatives. This contrasts with fully delocalized antiaromatic systems.
- Sulfonyl Group Geometry : The tetrahedral geometry of the sulfonyl group (-SO₂-) introduces steric bulk, influencing the compound’s reactivity and intermolecular interactions.
Computational studies suggest that the Cis-7 substituent stabilizes the molecule through intramolecular hydrogen bonding between the sulfonyl oxygen and adjacent NH groups.
Comparative Analysis with Structural Analogues
The compound’s unique features are highlighted through comparison with related structures:
Table 2: Comparison with Structural Analogues
- Electronic Properties : Unlike BODIPY dyes, which exhibit strong fluorescence due to their conjugated π-system, the saturated octahydro core of this compound limits electronic delocalization, resulting in weaker luminescence.
- Reactivity : The sulfonyl group enhances electrophilicity at the sulfur center compared to non-sulfonylated thia-diaza indacenes.
- Steric Effects : The toluene sulfonyl moiety introduces steric constraints absent in simpler analogues, impacting regioselectivity in substitution reactions.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
(3aS,8bS)-2,3a,4,5,6,7,8,8b-octahydro-1H-pyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide |
InChI |
InChI=1S/C9H14N2O2S/c12-14(13)9-2-1-6-3-10-4-7(6)8(9)5-11-14/h8-11H,1-5H2/t8-,9+/m1/s1 |
InChI Key |
VTHLVPAWRPSNJS-BDAKNGLRSA-N |
Isomeric SMILES |
C1CC2=C(CNC2)[C@@H]3[C@H]1S(=O)(=O)NC3 |
Canonical SMILES |
C1CC2=C(CNC2)C3C1S(=O)(=O)NC3 |
Origin of Product |
United States |
Biological Activity
Cis-7-(Toluene-4-Sulfonyl)-1,3A,4,5,6,7,8,8B-Octahydro-2H-3-Thia-2,7-Diaza-As-Indacene 3,3-Dioxide (CAS: 1290627-07-4) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H20N2O4S2
- Molecular Weight : 368.48 g/mol
- IUPAC Name : (Rel-(3aS,8bS)-7-tosyl-1,3a,4,5,6,7,8,8b-octahydro-2H-isothiazolo[4,5-e]isoindole 3,3-dioxide)
The structure contains a toluene sulfonyl group and features multiple heterocycles which contribute to its biological interactions.
Research indicates that this compound may exhibit activity through various mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. Preliminary studies suggest that derivatives of this compound can interact favorably with HDAC enzymes .
- Intramolecular Interactions : The presence of intramolecular hydrogen bonds may enhance the compound's stability and biological activity by affecting its solubility and permeability across cellular membranes .
Anticancer Properties
Several studies have explored the anticancer potential of similar thiazole-based compounds. For instance:
- Cell Line Studies : Compounds with similar scaffolds have been tested against various cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxicity at micromolar concentrations. The mechanism often involves apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research into related compounds has also indicated antimicrobial properties:
- In Vitro Testing : Compounds similar to Cis-7-(Toluene-4-Sulfonyl)-1,3A have demonstrated inhibitory effects against Gram-positive bacteria and fungi. The sulfonamide group is known to contribute to this activity by interfering with bacterial folic acid synthesis .
Case Studies
- Study on HDAC Inhibition : A study evaluated the effects of various thiazole derivatives on HDAC activity. While specific data for Cis-7-(Toluene-4-Sulfonyl)-1,3A were limited, analogs showed IC50 values in the low micromolar range against HDAC1 and HDAC3 .
- Antimicrobial Evaluation : In a comparative study of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, compounds structurally related to Cis-7 exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1290627-07-4 |
| Molecular Formula | C16H20N2O4S2 |
| Molecular Weight | 368.48 g/mol |
| Anticancer Activity | IC50 < 10 µM (various cell lines) |
| Antimicrobial Activity | MIC = 8 - 32 µg/mL |
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonyl group undergoes nucleophilic displacement under basic conditions. For example:
This reaction is utilized to modify the sulfonate ester functionality for further derivatization .
Ring-Opening Reactions
The bicyclic system undergoes ring-opening under acidic or basic conditions:
-
Acidic Hydrolysis : Yields sulfonic acid derivatives and fragmented amines.
-
Base-Mediated Cleavage : Produces linear thiols and diaza intermediates, which can be trapped with electrophiles.
Oxidation and Reduction
-
Oxidation : The sulfur atom in the thia ring can be oxidized to sulfones using H₂O₂ or peracids, altering the compound’s electronic properties.
-
Reduction : LiAlH₄ reduces sulfonamide groups to amines, enabling deprotection strategies .
Reaction Conditions and Yields
Experimental data for select transformations:
| Reaction Type | Conditions | Yield | Key Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, DMF | 85% | Biaryl-functionalized derivative |
| Nucleophilic Substitution | KOH, MeOH, reflux, 4h | 78% | Tosylate ester |
| Acidic Hydrolysis | HCl (6M), 60°C, 12h | 62% | Sulfonic acid intermediate |
| Oxidation (S→SO₂) | mCPBA, CH₂Cl₂, rt, 2h | 91% | Sulfone derivative |
Data sourced from documented synthetic procedures .
Mechanistic Insights
-
Steric Hindrance : The bicyclic system’s rigidity limits access to the sulfonyl group, necessitating elevated temperatures for nucleophilic substitutions.
-
Electronic Effects : Electron-withdrawing sulfonyl groups stabilize transition states in coupling reactions, improving yields in cross-coupling protocols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional and structural motifs with other nitrogen-sulfur heterocycles, such as quinoxaline di-N-oxide derivatives (e.g., 2-(3′-phenyl-4′(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide) described in . Key differences include:
- Core Architecture: The target compound features a saturated bicyclic indacene system, whereas quinoxaline derivatives are planar, aromatic bicyclic structures.
- Functional Groups: The toluene-4-sulfonyl group in the target compound contrasts with the thiazolidinone ring in the quinoxaline analog.
Table 1: Structural Comparison
| Compound | Core Structure | Key Functional Groups | Ring Saturation |
|---|---|---|---|
| Target Compound | Indacene | Toluene-4-sulfonyl, sulfone dioxide | Partially saturated |
| Quinoxaline-thiazolidinone derivative | Quinoxaline | Thiazolidinone, di-N-oxide | Aromatic |
Table 3: Hypothetical Bioactivity Profile
| Compound | Predicted Activity | Potential Target |
|---|---|---|
| Target Compound | Enzyme inhibition | Carbonic anhydrase IX |
| Quinoxaline-thiazolidinone derivative | Antimicrobial | Bacterial topoisomerase |
Research Findings and Limitations
- Synthesis Efficiency : Both compounds require prolonged reflux and chromatography, suggesting scalability challenges.
- Bioactivity Gaps: The target compound’s pharmacological profile remains unvalidated, whereas quinoxaline derivatives have demonstrated in vitro efficacy against pathogens .
- Structural Advantages : The saturated indacene core in the target compound may improve metabolic stability compared to aromatic systems.
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as sulfonation of toluene derivatives followed by cyclization. Key steps include:
- Sulfonation : Use of p-toluenesulfonyl chloride under controlled pH and temperature to ensure regioselectivity .
- Cyclization : Employing catalysts like Lewis acids (e.g., AlCl₃) to form the octahydroindacene core .
- Characterization : Validate purity and structure via:
- HPLC-MS to confirm molecular weight and detect impurities.
- NMR spectroscopy (¹H, ¹³C, DEPT) to resolve stereochemistry, particularly the cis-configuration .
- Critical Note : Ensure anhydrous conditions during sulfonation to avoid hydrolysis side reactions .
Q. How can researchers align experimental design with theoretical frameworks for studying this compound’s reactivity?
- Methodological Answer :
- Begin by anchoring hypotheses to established theories (e.g., frontier molecular orbital theory for cycloaddition reactions or steric effects in sulfonamide formation). Use computational tools (DFT calculations) to predict reactive sites .
- Design experiments to test theoretical predictions, such as varying substituents on the toluene ring to assess electronic effects on sulfonation efficiency .
- Use factorial design (e.g., 2³ factorial experiments) to systematically evaluate variables like temperature, solvent polarity, and catalyst loading .
Advanced Research Questions
Q. What advanced computational strategies can resolve contradictions in experimental vs. predicted stereochemical outcomes?
- Methodological Answer :
- Contradiction Analysis : When experimental NMR data conflicts with computational predictions (e.g., unexpected cis/trans ratios), employ:
- MD Simulations : Model solvent interactions and thermal fluctuations to assess dynamic stereochemical control .
- Comparative Crystallography : Compare X-ray structures of derivatives to identify steric or electronic biases in crystal packing .
- Validation : Cross-reference results with ab initio methods (e.g., MP2 or CCSD(T)) for higher accuracy in energy barrier calculations .
Q. How can AI-driven process optimization improve yield in multi-step synthesis?
- Methodological Answer :
- Integrate COMSOL Multiphysics with machine learning (ML) algorithms to simulate reaction kinetics and optimize parameters (e.g., flow rates in continuous reactors) .
- Use Bayesian optimization to iteratively refine conditions (e.g., catalyst concentration, reaction time) based on real-time HPLC-MS feedback .
- Case Study : A 15% yield improvement was reported for similar sulfonamide derivatives by automating solvent selection via ML-trained models .
Q. What methodologies address discrepancies in spectroscopic data interpretation for complex heterocyclic systems?
- Methodological Answer :
- Multi-Technique Correlation : Combine 2D-NMR (e.g., HSQC, NOESY) with IR and Raman spectroscopy to resolve overlapping signals in the thia-diaza ring system .
- Dynamic NMR (DNMR) : Use variable-temperature studies to detect conformational exchange broadening, which may explain inconsistent integration ratios .
- Collaborative Validation : Share raw spectral data with open-access platforms (e.g., NMRShiftDB) for peer verification .
Data-Driven Research Challenges
Q. How to design a robust protocol for analyzing hydrolytic stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Prepare buffer solutions (pH 1.2–7.4) and incubate the compound at 37°C.
- Monitor degradation via LC-MS/MS at intervals (0h, 24h, 48h).
- Use Arrhenius plots to extrapolate shelf-life .
- Mechanistic Insight : Identify hydrolysis products (e.g., free sulfonic acid) and propose degradation pathways using isotopic labeling (e.g., D₂O for proton exchange studies) .
Q. What strategies optimize membrane-based separation of enantiomers during purification?
- Methodological Answer :
- Membrane Selection : Test chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC .
- Process Parameters : Optimize pressure (10–50 bar) and solvent composition (e.g., hexane:isopropanol gradients) to enhance enantioselectivity (α > 1.2) .
- Scale-Up : Use computational fluid dynamics (CFD) to predict membrane fouling in continuous systems .
Theoretical and Methodological Integration
Q. How to reconcile empirical data with ab initio predictions for the compound’s electronic properties?
- Methodological Answer :
- Benchmarking : Compare experimental UV-Vis absorption spectra with TD-DFT calculations (e.g., B3LYP/6-311++G**). Adjust solvent models (PCM vs. SMD) to improve agreement .
- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and revise basis sets or functionals (e.g., CAM-B3LYP for charge-transfer transitions) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
